2,3-Dichloroquinoxaline-5-carboxylic acid
Overview
Description
2,3-Dichloroquinoxaline-5-carboxylic acid is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The presence of chlorine atoms at the 2 and 3 positions, along with a carboxylic acid group at the 5 position, makes this compound a unique and valuable compound for scientific research and industrial applications .
Mechanism of Action
Mode of Action
It’s known that quinoxaline derivatives demonstrate a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse physicochemical properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dichloroquinoxaline-5-carboxylic acid are as follows :
These properties suggest that the compound has good absorption and can cross the blood-brain barrierIt is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-5-carboxylic acid typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures, a strong acid catalyst, and prolonged heating . Another method involves the use of aluminum chloride (AlCl3) to induce (hetero)arylation of 2,3-dichloroquinoxaline . This method allows for the preparation of both symmetrical and unsymmetrical 2,3-disubstituted quinoxalines under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including substitution, oxidation, and reduction .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of nucleophiles such as thiourea or sodium hydrogen sulfide (NaSH) in ethanol under reflux conditions.
Oxidation and Reduction Reactions:
Major Products Formed
Substitution Reactions: The reaction of 2,3-dichloroquinoxaline with thiourea yields quinoxaline-2,3(1H,4H)-dithione.
Oxidation and Reduction Reactions: The products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dichloroquinoxaline-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
2,3-Dichloroquinoxaline-5-carboxylic acid can be compared with other similar compounds such as:
2-Chloroquinoxaline: Lacks the second chlorine atom and the carboxylic acid group, making it less reactive and less versatile.
2,3-Dihydroxyquinoxaline: Contains hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
Pthalazine, Quinazolines, and Cinnolenes: These compounds have similar structures but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,3-dichloroquinoxaline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-4(9(14)15)2-1-3-5(6)12-7/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYQKGFEKBEDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611433 | |
Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933726-33-1 | |
Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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